Marbofloxacin hydrochloride is a synthetic antibacterial agent belonging to the fluoroquinolone class. It is primarily used in veterinary medicine for treating bacterial infections in animals, particularly in dogs, cats, and livestock. Marbofloxacin exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, making it effective for respiratory diseases, mastitis, metritis, and other infections.
Marbofloxacin was originally developed by Roche in Switzerland and further advanced by Vetoquinol, entering the market in 1995. It is classified as an active pharmaceutical ingredient (API) with potent antibacterial properties. The compound is known for its high bioavailability and long half-life, which enhances its therapeutic efficacy.
The synthesis of marbofloxacin can be achieved through several methods, each with distinct advantages and disadvantages:
The synthesis typically involves several key steps:
Marbofloxacin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The structural formula can be represented as follows:
Marbofloxacin undergoes various chemical reactions during its synthesis and application:
The reaction conditions can vary widely depending on the method used but typically include:
Marbofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription. This inhibition prevents bacterial cell division and ultimately leads to cell death.
The mechanism involves:
This process is particularly effective against rapidly dividing bacteria.
Studies have shown that marbofloxacin maintains its potency under various pH conditions and temperatures, making it suitable for diverse formulations in veterinary medicine .
Marbofloxacin is primarily utilized in veterinary medicine for:
Additionally, it has been investigated for its effectiveness against specific pathogens in various animal species . Its broad-spectrum activity makes it a valuable tool in managing infectious diseases within veterinary practices.
Marbofloxacin hydrochloride is the hydrochloride salt of marbofloxacin, a third-generation fluoroquinolone antibiotic with the chemical name 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,3,4]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid hydrochloride. Its molecular formula is C₁₇H₂₀ClFN₄O₄, corresponding to a molecular weight of 398.82 g/mol [1] [2] . The free base (C₁₇H₁₉FN₄O₄) has a molecular weight of 362.36 g/mol [5] .
The core structure features:
Isomerism arises from the spatial configuration of the methyl-oxadiazine ring, existing in both cis- and trans- forms. The biologically active isomer possesses the cis-configuration, where the methyl group and the hydrogen at the ring junction are oriented on the same face. This stereochemistry optimizes binding to bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [5] [6]. Key identifiers include:
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl
[6]BPFYOAJNDMUVBL-UHFFFAOYSA-N
(free base) [5]115551-26-3
(hydrochloride); 115550-35-1
(free base) [2] .Table 1: Structural and Identificatory Data for Marbofloxacin Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀ClFN₄O₄ |
Molecular Weight | 398.82 g/mol |
CAS No. (Hydrochloride) | 115551-26-3 |
CAS No. (Free Base) | 115550-35-1 |
IUPAC Name | 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,3,4]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid hydrochloride |
Isomeric Forms | cis- and trans- configurations |
Marbofloxacin hydrochloride is a pale yellow crystalline powder exhibiting pH-dependent solubility. It is freely soluble in water (>100 mg/mL), facilitating formulation of aqueous injectables and oral solutions. In organic solvents, it demonstrates moderate solubility: soluble in methanol and dimethyl sulfoxide (DMSO), sparingly soluble in ethanol, and practically insoluble in non-polar solvents like hexane or toluene .
Stability studies indicate:
Partitioning behavior is characterized by:
Table 2: Physicochemical Properties of Marbofloxacin Hydrochloride
Property | Value/Condition |
---|---|
Physical State | Pale yellow crystalline powder |
Water Solubility | >100 mg/mL (20°C) |
Methanol Solubility | Soluble (100 µg/mL standard solution) |
log Pₒw (pH 7.4) | -0.8 (free base) |
Melting Point | Decomposes >268°C |
pKa Values | ~6.0 (carboxyl), ~9.0 (piperazinyl) |
UV-Vis λₘₐₓ | 411 nm (β-CD-AgNPs complex) |
The synthesis of marbofloxacin hydrochloride involves multi-step heterocyclic condensation followed by salt formation. A validated route proceeds via ethyl 7-chloro-6-fluoroquinolone-3-carboxylate as a key intermediate [6]:
Step 1: Formylation and Cyclization7-Chloro-6-fluoroquinolone-3-carboxylate undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce an aldehyde group at C-8. Subsequent reaction with ammonium hydroxide yields the 8-amino derivative. This amine is then cyclized with formaldehyde under reflux to form the tricyclic oxadiazine ring, yielding ethyl 9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,3,4]oxadiazino[6,5,4-ij]quinoline-6-carboxylate [6].
Step 2: MethylaminationThe ethyl ester intermediate is hydrolyzed under alkaline conditions (e.g., NaOH, H₂O/ethanol) to the carboxylic acid. This intermediate is reacted with N-methylpiperazine under nucleophilic aromatic substitution conditions (typically 80-120°C in dimethylacetamide or DMSO) to displace the chlorine atom at C-10, forming marbofloxacin free base [6].
Step 3: Salt Formation and PurificationThe free base is dissolved in a polar solvent (e.g., ethanol, isopropanol) and treated with concentrated hydrochloric acid. The hydrochloride salt precipitates and is purified via recrystallization from ethanol/water mixtures to achieve pharmacopeial purity (>98%) [6] .
Critical process-related impurities monitored during synthesis include:
Table 3: Key Synthesis Intermediates and Impurities
Compound | Chemical Significance | Typical Yield/Purity |
---|---|---|
Ethyl 7-chloro-6-fluoroquinolone-3-carboxylate | Core quinolone precursor | 85-90% (crude) |
8-Amino-7-chloro-6-fluoroquinolone | Cyclization precursor | 75-80% |
Ethyl oxadiazinoquinoline-6-carboxylate | Tricyclic ester intermediate | 70-75% |
Marbofloxacin Free Base | Final unsalted compound | 95-98% (pre-crystallization) |
Des-Fluoro Impurity | Major synthesis impurity | ≤0.5% (specification) |
N-Oxide Impurity | Oxidation degradant | ≤0.3% (specification) |
Analytical control employs reverse-phase HPLC with UV detection (λ=290-300 nm) using C18 columns and mobile phases of acetonitrile/acidified water (e.g., 0.1% trifluoroacetic acid). Process optimization focuses on minimizing residual solvents (DMF, ethanol) and metal catalysts below ICH Q3C/Q3D thresholds [6] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7